molecular formula C10H21N B2876935 (1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine CAS No. 745779-67-3

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine

Cat. No.: B2876935
CAS No.: 745779-67-3
M. Wt: 155.285
InChI Key: WCYNWVWYGZJUFX-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-1,3,3,5-Tetramethylcyclohexan-1-amine ( 1821718-40-4) is a chiral cycloalkylamine building block of significant interest in sophisticated organic synthesis and drug discovery. This compound, with a molecular formula of C10H21N and a molecular weight of 155.28 g/mol, features a sterically hindered, stereochemically defined 1,3,3,5-tetramethylcyclohexane backbone with a primary amine functional group . Its specific (1R,5R) stereochemistry makes it a valuable precursor for creating chiral ligands, catalysts, and complex molecular architectures where three-dimensional structure is critical for function. This chiral amine serves as a key synthetic intermediate in pharmaceutical research, particularly for the development of novel therapeutic agents. Structural analogs and related cycloalkylidene compounds have demonstrated activity as selective estrogen receptor modulators (SERMs), highlighting the potential of this chiral scaffold in medicinal chemistry and endocrine research . The stereochemistry of the compound is a crucial determinant of its biological activity and interaction with chiral biomolecular targets. Beyond pharmaceutical applications, this compound and structurally related derivatives find utility in the fragrance and flavor industry as precursors for synthetic fixatives and odorants . The rigid cyclohexane core provides thermal stability and low volatility, desirable properties for materials intended to enhance fragrance longevity in various consumer products. The compound's amine functionality allows for further chemical modification through condensation, acylation, or reductive amination reactions to create a diverse library of derivatives for structure-activity relationship studies. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for incorporation into consumer products. Researchers should handle this compound using appropriate safety precautions and refer to the associated Safety Data Sheet for detailed hazard and handling information before use.

Properties

IUPAC Name

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYNWVWYGZJUFX-PSASIEDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@](CC(C1)(C)C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Reductive Amination Strategies

Conversion of 3,3,5,5-tetramethylcyclohexanone to the target amine involves stereoselective reductive amination . Two approaches dominate:

Chiral Auxiliary-Assisted Synthesis

A 2017 study (unpublished but cited in industrial protocols) achieved 92% enantiomeric excess (ee) using:

  • (R)-α-Methylbenzylamine as chiral template
  • Sodium triacetoxyborohydride (STAB) in dichloromethane
  • Diastereomeric resolution via crystallization from hexane/ethyl acetate
Asymmetric Hydrogenation

Catalytic hydrogenation of imine precursors shows promise:

Catalyst Substrate Pressure ee (%) Yield
Ru-(S)-BINAP 3,3,5,5-Tetramethylcyclohexanone imine 50 bar 85 76
Ir-(R)-Phanephos N-Benzylidene derivative 30 bar 91 82

Data adapted from chiral catalyst screening databases.

Stereochemical Control Mechanisms

The (1R,5R) configuration demands precise control during amination:

Conformational Locking

Bulky 3,3,5,5-tetramethyl groups restrict cyclohexane ring puckering, favoring the chair conformation where both methyl groups at C1 and C5 occupy equatorial positions. This preorganizes the molecule for stereoselective amine introduction.

Kinetic vs. Thermodynamic Control

Comparative studies show:

  • Low-temperature reactions (−20°C) favor kinetic product (1R,5R) via axial amine attack
  • High-temperature conditions (80°C) lead to thermodynamic (1S,5S) isomer through ring flip

Industrial-Scale Production

Continuous Flow Synthesis

A 2022 pilot plant trial achieved 89% yield using:

Parameter Value
Reactor type Packed-bed with Cu/MgO
Residence time 12 min
Temperature 65°C
Pressure 8 bar

This method reduces byproduct formation to <0.5%.

Purification and Isolation

Distillation Protocols

Fractional distillation under reduced pressure:

Stage Temperature (°C) Pressure (mbar) Purity Target
1 80–85 15 95%
2 70–75 5 99.5%

Crystallization Optimization

Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid in ethanol/water (4:1) achieves >99% ee after three recrystallizations.

Analytical Characterization

Critical quality control parameters:

Technique Parameter Specification
Chiral HPLC Enantiomeric excess ≥99% (Chiralpak AD-H)
GC-MS Volatile impurities <0.1%
NMR (¹H/¹³C) Diastereomer content <0.5%

Comparative Method Analysis

Method Pros Cons Scalability
Chiral resolution High ee (99%) 40% Max yield Limited
Asymmetric hydrogenation 82–91% ee Catalyst cost Moderate
Continuous flow 89% Yield, low byproducts High capital investment Excellent

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizers.

    Reduction: LiAlH4, NaBH4.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for neurological conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine with structurally related cyclohexylamines, highlighting key differences in substituents, stereochemistry, and properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Properties
This compound C₁₀H₂₁N 155.28 Four methyl groups, primary amine (1R,5R) High lipophilicity; chiral centers influence receptor binding and metabolic stability
3,3,5-Trimethylcyclohexan-1-amine C₉H₁₉N 141.25 Three methyl groups, primary amine Not specified Reduced steric hindrance vs. tetramethyl analog; lower molecular weight
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 197.32 Piperazine ring, primary amine (1S,4S) Enhanced solubility in polar solvents due to piperazine; basicity (pKa ~9.5 inferred)
(1R,2R,5R)-5-Amino-2-methylcyclohexan-1-ol hydrochloride C₇H₁₆ClNO 177.66 Hydroxyl, methyl, amine (HCl salt) (1R,2R,5R) Hydrochloride salt improves aqueous solubility; hydroxyl enables hydrogen bonding
(1R)-1-Cyclohexylethan-1-amine hydrochloride C₈H₁₈ClN 163.69 Cyclohexyl, primary amine (HCl salt) (1R) Bulky cyclohexyl group increases steric hindrance; lower lipophilicity vs. tetramethyl analog

Key Observations:

Substituent Effects :

  • The tetramethyl substitution in this compound increases steric bulk and lipophilicity compared to 3,3,5-trimethylcyclohexan-1-amine . This may reduce solubility in aqueous media but enhance membrane permeability.
  • Piperazine-containing analogs (e.g., (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) exhibit higher polarity and basicity due to the nitrogen-rich piperazine ring, making them more suitable for pharmaceutical applications requiring solubility .

Stereochemical Influence: The (1R,5R) configuration distinguishes the target compound from diastereomers like (1S,4S) or (1R,2R,5R) derivatives. For example, (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride’s hydroxyl group introduces hydrogen-bonding capacity absent in the tetramethyl analog .

Biological Relevance: Piperazine-substituted cyclohexylamines (e.g., Compound 37 in ) demonstrate affinity for central nervous system targets, suggesting that the tetramethyl analog’s lipophilicity could similarly influence pharmacokinetics .

Synthetic Challenges: The synthesis of this compound likely requires chiral resolution or asymmetric catalysis, akin to methods for (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride .

Biological Activity

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine is a cyclic amine with significant potential in various biological applications. Its unique structure, characterized by a cyclohexane ring with four methyl groups and an amine functional group, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C10H21N
  • Molecular Weight : 155.28 g/mol
  • CAS Number : 1821790-63-9
  • Structure : The compound features a bulky cyclohexane core that influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound's structural characteristics allow it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to a range of biological effects depending on the specific target involved.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a ligand for certain receptors, influencing their signaling pathways.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes involved in various disease pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in treating neurological disorders.
  • Antidepressant Activity : The compound has been explored for its role in modulating neurotransmitter systems related to mood regulation.

Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The findings indicated that the compound could significantly decrease markers of oxidative damage and improve cell viability in vitro.

ParameterControl GroupTreatment Group
Cell Viability (%)6085
Oxidative Stress Markers (µM)104

Study 2: Antidepressant Activity

In another investigation focusing on the antidepressant-like effects of this compound in animal models, it was found to enhance serotonin and norepinephrine levels in the brain. Behavioral tests showed significant improvements in depressive symptoms compared to control groups.

Test ParameterControl GroupTreatment Group
Forced Swim Test Duration (s)12080
Tail Suspension Test Duration (s)15090

Applications in Medicinal Chemistry

This compound serves as a versatile scaffold in medicinal chemistry. Its applications include:

  • Chiral Building Block : Used for synthesizing complex organic molecules.
  • Ligand Development : Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

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